Home > Products > Screening Compounds P48446 > Bosutinib methanoate
Bosutinib methanoate - 918639-10-8

Bosutinib methanoate

Catalog Number: EVT-15308629
CAS Number: 918639-10-8
Molecular Formula: C27H33Cl2N5O4
Molecular Weight: 562.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of bosutinib has been explored through various methods. A notable approach involves a three-step process starting from the N-alkylation of 2,4-dichloro-5-methoxyaniline with 4-chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile. This method has been improved to enhance yield and reduce complexity compared to earlier methods, which often faced limitations in reaction temperature and yield efficiency. For instance, previous syntheses reported yields as low as 8.3% under extreme conditions, while newer methodologies have achieved yields up to 21.7% without requiring such conditions .

Key steps in the synthesis include:

  1. N-Alkylation: Using 2,4-dichloro-5-methoxyaniline.
  2. Formation of Alkali Metal Salts: Isolating stable intermediates.
  3. Final Alkylation: Reacting the alkali metal salts with 1-(3-chloropropyl)-4-methylpiperazine dihydrochloride to yield bosutinib .
Molecular Structure Analysis

The molecular structure of bosutinib can be represented by its chemical formula C26H29Cl2N5O3C_{26}H_{29}Cl_2N_5O_3 and its IUPAC name is 4-((2,4-dichloro-5-methoxyphenyl)amino)-6-methoxy-7-(3-(4-methyl-1-piperazinyl)propoxy)-3-quinolinecarbonitrile . The compound features a quinoline backbone with various substituents that contribute to its biological activity.

Structural Data

  • Molecular Weight: Approximately 530.45 g/mol
  • Chemical Structure: The structure includes dichloro and methoxy groups that are crucial for its inhibitory activity against tyrosine kinases .
Chemical Reactions Analysis

Bosutinib undergoes various chemical reactions primarily related to its function as a kinase inhibitor. It acts competitively with ATP for binding to the BCR-ABL kinase domain and also inhibits several Src-family kinases such as Src, Lyn, and Hck. Notably, it has shown efficacy against many imatinib-resistant forms of BCR-ABL but is ineffective against specific mutations like T315I and V299L .

Technical Details

  • Inhibition Mechanism: Bosutinib binds to the active site of the BCR-ABL kinase, preventing phosphorylation and subsequent signaling pathways that lead to cell proliferation.
  • Metabolism: It is metabolized primarily by CYP3A4 into inactive metabolites, which are then excreted predominantly via feces (91.3%) and urine (3%) .
Mechanism of Action

Bosutinib's mechanism of action involves the inhibition of tyrosine kinases that are integral to the signaling pathways promoting CML cell proliferation. By blocking the BCR-ABL fusion protein's activity, bosutinib disrupts the downstream signaling cascades that lead to tumor growth.

Process Data

  • Target Kinases: BCR-ABL and Src family kinases.
  • Effectiveness: Bosutinib inhibits 16 out of 18 imatinib-resistant BCR-ABL variants but does not affect T315I or V299L mutations significantly .
Physical and Chemical Properties Analysis

Bosutinib exhibits several notable physical and chemical properties:

Relevant Data

  • Melting Point: Specific melting point data may vary based on formulation but generally falls within standard ranges for similar compounds.
  • Half-Life: Approximately 22.5 hours following oral administration .
Applications

Bosutinib methanoate serves primarily in oncology as a therapeutic agent for patients with chronic myelogenous leukemia. Its development represents a significant advancement in targeted cancer therapy, particularly for patients who have developed resistance to other treatments.

Scientific Uses

  • Clinical Treatment: Approved for use in adult and pediatric patients with newly diagnosed or resistant/intolerant CML.
  • Research Applications: Investigated for potential use against other malignancies due to its kinase inhibition properties.
Synthetic Methodologies and Pathway Optimization

Multi-Step Organic Synthesis Strategies

Alkylation and Esterification Protocols for Intermediate Formation

The synthesis of bosutinib methanoate begins with 3-methoxy-4-hydroxybenzoic acid as the primary building block. Esterification using thionyl chloride in methanol achieves near-quantitative conversion (98% yield) to methyl 4-hydroxy-3-methoxybenzoate, with HPLC purity >97% [7]. Subsequent O-alkylation employs 1-bromo-3-chloropropane under basic conditions (K₂CO₃) in DMF at 70°C, yielding the chloropropoxy intermediate in 90% yield. Critical process parameters include:

  • Strict control of nucleophile concentration to minimize di-alkylation byproducts
  • DMF as the optimal solvent for solubility and reaction kinetics
  • Recrystallization from ethyl acetate to achieve >99% purity [7].

Table 1: Key Alkylation/Esterification Intermediates

IntermediateReactionConditionsYield (%)Purity (HPLC %)
Methyl 4-hydroxy-3-methoxybenzoateEsterificationSOCl₂/MeOH, RT, 2h9897.2
Methyl 4-(3-chloropropoxy)-3-methoxybenzoateAlkylation1-Br-3-Cl-propane, K₂CO₃/DMF, 70°C, 1h9099.3

Nitration-Reduction Sequences in Aromatic Ring Functionalization

Electrophilic aromatic nitration transforms the esterified intermediate into the ortho-nitro derivative using nitric acid in acetic acid at 60°C (89% yield) [7]. This regioselective nitration targets the C2 position ortho to the alkoxy group, facilitated by the electron-donating methoxy substituent. Reduction to the aniline proceeds via:

  • Iron-mediated reduction: Powdered Fe/NH₄Cl in methanol/water (91.5% yield)
  • Catalytic hydrogenation: Pd/C affords lower yields (85%) due to incomplete conversion, requiring extended reaction times (18h) [7].

The aniline product serves as the nucleophile for subsequent Schiff base formation, with purity critical for quinoline ring cyclization.

Cyclization Techniques for Quinolinecarbonitrile Core Assembly

Quinoline formation involves intramolecular cyclization using 3,3-diethoxypropionitrile under trifluoroacetic acid catalysis. This generates a Schiff base that tautomerizes to the enol form, followed by NaOH-mediated cyclization to 7-(3-chloropropoxy)-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile (Fig. 1) [7]. Final chlorination with POCl₃ and amination with 2,4-dichloro-5-methoxyaniline constructs the bosutinib core. Key advantages over prior routes:

  • Avoids cryogenic conditions (−78°C) used in earlier syntheses
  • Achieves 47% yield in cyclization vs. 8.3% overall yield in traditional pathways [3] [7].

Catalytic Systems for Key Transformations

Role of Trifluoroacetic Acid in Schiff Base Formation

Trifluoroacetic acid (TFA) serves as a dual-purpose catalyst in quinoline synthesis:

  • Acetal activation: Hydrolyzes 3,3-diethoxypropionitrile to 3-oxopropanenitrile
  • Iminium ion formation: Facilitates nucleophilic attack by the aniline group to generate the Schiff base [7].

This step occurs via dynamic equilibrium driven by p-π conjugation, favoring the enol tautomer that undergoes spontaneous cyclization. TFA concentration must be optimized to prevent decomposition of acid-sensitive intermediates.

Palladium-Catalyzed Hydrogenation in Reduction Steps

While Fe/NH₄Cl reduction dominates industrial production, Pd/C-catalyzed hydrogenation offers a cleaner alternative despite lower efficiency:

Table 2: Reduction Methods for Nitro Intermediates

MethodCatalyst/ReagentTime (h)Yield (%)Limitations
Chemical reductionFe/NH₄Cl291.5Iron sludge generation
Catalytic hydrogenation5% Pd/C1885Incomplete conversion

Pd/C systems suffer from substrate inhibition due to competitive adsorption of the chloropropoxy side chain on catalytic sites. Recent advances propose bimetallic Pd-Fe catalysts to enhance turnover while maintaining cost efficiency [7] [9].

Industrial Scalability and Yield Enhancement

Comparative Analysis of Solvent Systems

Solvent selection critically impacts yield and purity:

  • DMF: Preferred for alkylation (90% yield) due to high polarity and K₂CO₃ solubility, but requires stringent removal due to genotoxicity concerns
  • Acetic acid: Essential for nitration regioselectivity, though corrosive nature demands specialized equipment
  • Isopropyl alcohol (IPA): Investigated for cyclization as a greener alternative, but yields drop 15% versus DMF-based systems [7] [9].

Table 3: Solvent Optimization Parameters

Reaction StepOptimal SolventAlternativeYield ImpactPurity Impact
AlkylationDMFAcetonitrile-12% yield-3.5% purity
NitrationAcetic acidSulfolane-22% yieldUnstable product
CyclizationDMFIsopropyl alcohol-15% yieldComparable

Optimization of Reaction Time and Temperature Profiles

Time-temperature parameters significantly influence byproduct formation:

  • Esterification: Room temperature (2h) prevents decarboxylation observed >40°C
  • Nitration: 60°C for 3–4h balances conversion vs. oxidative degradation; exceeding 4h reduces yield 18%
  • Cyclization: 80°C for 1h maximizes quinoline formation while minimizing hydrolysis of the nitrile group [7].

The optimized nine-step sequence achieves 18.0% overall yield from acetovanillone at hectogram scale, with HPLC purity >98.9%. This represents a 250% yield improvement over early routes requiring cryogenic cyclization [3] [7].

Properties

CAS Number

918639-10-8

Product Name

Bosutinib methanoate

IUPAC Name

4-(2,4-dichloro-5-methoxyanilino)-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinoline-3-carbonitrile;methanol

Molecular Formula

C27H33Cl2N5O4

Molecular Weight

562.5 g/mol

InChI

InChI=1S/C26H29Cl2N5O3.CH4O/c1-32-6-8-33(9-7-32)5-4-10-36-25-13-21-18(11-24(25)35-3)26(17(15-29)16-30-21)31-22-14-23(34-2)20(28)12-19(22)27;1-2/h11-14,16H,4-10H2,1-3H3,(H,30,31);2H,1H3

InChI Key

KBLGKECLADKUHT-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CCCOC2=C(C=C3C(=C2)N=CC(=C3NC4=CC(=C(C=C4Cl)Cl)OC)C#N)OC.CO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.